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Cat. No.: B1353152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities. This document provides a detailed

overview of the use of 1,5-naphthyridine-2-carboxylic acid and its analogs in drug discovery,

including synthetic strategies, key biological applications, and detailed experimental protocols

for their evaluation.

Introduction
1,5-Naphthyridine, a bicyclic heteroaromatic compound containing two nitrogen atoms, has

garnered significant attention in the development of novel therapeutics. The structural rigidity

and the presence of nitrogen atoms for hydrogen bonding and other interactions make it an

attractive scaffold for targeting various biological macromolecules. The introduction of a

carboxylic acid group at the 2-position provides a key handle for further chemical modifications,

allowing for the exploration of structure-activity relationships (SAR) and the optimization of

pharmacokinetic and pharmacodynamic properties.

Derivatives of the 1,5-naphthyridine core have demonstrated a broad spectrum of

pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer

properties. Notably, this scaffold has been successfully employed in the development of potent
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kinase inhibitors, particularly targeting Dual-specificity tyrosine phosphorylation-regulated

kinase 1A (DYRK1A) and Transforming Growth Factor-beta (TGF-β) type I receptor (also

known as Activin Receptor-Like Kinase 5 or ALK5).

Synthetic Strategies
The synthesis of the 1,5-naphthyridine core can be achieved through several established

methods, including the Skraup, Gould-Jacobs, and Conrad-Limpach reactions.[1] A common

strategy for the synthesis of 2-substituted 1,5-naphthyridines involves the construction of the

bicyclic ring system from appropriately substituted pyridine precursors.

Proposed Synthesis of 1,5-Naphthyridine-2-carboxylic
Acid
While a specific detailed protocol for the parent 1,5-naphthyridine-2-carboxylic acid is not

readily available in the reviewed literature, a plausible synthetic route can be adapted from the

synthesis of related derivatives, such as 8-hydroxy-1,5-naphthyridine-2-carboxylic acid.[1] A

potential approach could involve a cyclization reaction of a suitably functionalized

aminopyridine derivative.

Experimental Protocol: Synthesis of 8-hydroxy-1,5-naphthyridine-2-carboxylic acid (as an

illustrative example)[1]

This protocol is based on the Conrad-Limpach reaction.

Materials:

3-aminopyridin-2-ol

Diethyl acetylsuccinate

Dowtherm A (or other high-boiling point solvent)

Sodium ethoxide

Ethanol

Hydrochloric acid
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Sodium hydroxide

Procedure:

Condensation: A mixture of 3-aminopyridin-2-ol and diethyl acetylsuccinate is heated in the

presence of a catalytic amount of acid to form the corresponding enamine intermediate.

Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as

Dowtherm A, and heated to a high temperature (e.g., 250 °C) to facilitate the intramolecular

cyclization and formation of the naphthyridinone ring.

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with a

solution of sodium hydroxide in aqueous ethanol.

Work-up: The reaction mixture is cooled, and the product is precipitated by acidification with

hydrochloric acid. The solid is collected by filtration, washed with water, and can be further

purified by recrystallization.

Key Biological Activities and Quantitative Data
Derivatives of 1,5-naphthyridine have shown promise in several therapeutic areas. The

following sections highlight some of the key applications and present available quantitative

data.

Kinase Inhibition
DYRK1A Inhibition: DYRK1A is a serine/threonine kinase implicated in neurodevelopmental

disorders and some cancers. Several 1,5-naphthyridine derivatives have been identified as

potent inhibitors of DYRK1A.[1]

TGF-β Type I Receptor (ALK5) Inhibition: The TGF-β signaling pathway is involved in a wide

range of cellular processes, and its dysregulation is associated with cancer and fibrosis. 1,5-

Naphthyridine derivatives have been developed as potent and selective inhibitors of ALK5.
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Compound ID Target Assay Type IC50 (nM) Reference

Compound 15 ALK5
Autophosphoryla

tion
6 [2][3][4][5]

Compound 19 ALK5
Autophosphoryla

tion
4 [2][3][4][5]

Note: The specific structures for Compounds 15 and 19 are detailed in the cited literature and

represent aminothiazole and pyrazole derivatives of the 1,5-naphthyridine scaffold.

Antibacterial Activity
While the 1,8-naphthyridine isomer, nalidixic acid, is a well-known antibacterial agent,

derivatives of the 1,5-naphthyridine scaffold also exhibit antimicrobial properties.[6][7][8] They

primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.

Compound/Derivati
ve Class

Bacterial Strain(s) MIC (µg/mL) Reference

1,5-Naphthyridine

analogs

Staphylococcus

aureus
Data not specified [6]

1,5-Naphthyridine

analogs
Escherichia coli Data not specified [6]

Note: Specific MIC values for 1,5-naphthyridine-2-carboxylic acid derivatives are not

extensively reported in the public domain. The table reflects the general antibacterial potential

of the broader 1,5-naphthyridine class.

Experimental Protocols
Kinase Inhibition Assay (General Protocol for
DYRK1A/ALK5)
This protocol describes a general method for determining the in vitro inhibitory activity of test

compounds against DYRK1A or ALK5 using a radiometric or luminescence-based assay.
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Materials:

Recombinant human DYRK1A or ALK5 enzyme

Specific peptide substrate for the respective kinase

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for

radiometric assays or a commercial kit like ADP-Glo™ for luminescence assays

Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and other necessary

components)

Test compounds (1,5-naphthyridine-2-carboxylic acid derivatives) dissolved in DMSO

96-well plates

Phosphocellulose paper or other means of separating phosphorylated substrate

Scintillation counter (for radiometric assay) or a plate reader capable of measuring

luminescence

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further

dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final

DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific peptide

substrate, and the diluted test compound.

Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction. Include a

"no enzyme" control and a "no inhibitor" (vehicle) control.

Reaction Initiation: Start the phosphorylation reaction by adding ATP (containing the

radiolabeled ATP for radiometric assays).

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific

period (e.g., 30-60 minutes).
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Reaction Termination and Detection:

Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the

reaction mixture onto phosphocellulose paper. Wash the paper to remove unreacted [γ-

³³P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation

counter.

Luminescence Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to

terminate the kinase reaction and then measure the amount of ADP produced, which is

proportional to kinase activity, using a luminescence plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-

response curve.

Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound

against a specific bacterial strain.

Materials:

Test compounds (1,5-naphthyridine-2-carboxylic acid derivatives)

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Spectrophotometer

Procedure:

Inoculum Preparation: From a fresh agar plate culture, suspend several bacterial colonies in

sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately

5 x 10⁵ CFU/mL in the assay wells.

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB

directly in the 96-well plate.

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted

compound. Include a growth control well (broth and inoculum, no compound) and a sterility

control well (broth only).

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity).

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Experimental Workflows
TGF-β Signaling Pathway and Inhibition by 1,5-
Naphthyridine Derivatives
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor,

which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5

phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These

phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to

regulate gene expression. 1,5-Naphthyridine-based ALK5 inhibitors typically act as ATP-

competitive inhibitors, preventing the phosphorylation of SMAD2/3.
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Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.

DYRK1A Signaling and Inhibition
DYRK1A autophosphorylates on a tyrosine residue in its activation loop and subsequently

phosphorylates its substrates on serine and threonine residues. It is involved in various cellular

processes, including cell proliferation and neurodevelopment. Inhibition of DYRK1A by 1,5-

naphthyridine derivatives can modulate these pathways.
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Caption: Simplified DYRK1A signaling and its inhibition.
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Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for the broth microdilution method to determine

the Minimum Inhibitory Concentration (MIC).
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions
The 1,5-naphthyridine-2-carboxylic acid scaffold represents a versatile and promising

starting point for the development of novel therapeutics. Its synthetic tractability allows for the

generation of diverse chemical libraries, while the demonstrated biological activities, particularly

in kinase inhibition and antibacterial applications, highlight its potential in addressing significant

unmet medical needs.

Future research in this area should focus on:

Expansion of Chemical Space: The synthesis and evaluation of a broader range of

derivatives of 1,5-naphthyridine-2-carboxylic acid are needed to establish robust

structure-activity relationships for various biological targets.

Target Identification and Validation: For derivatives with interesting phenotypic effects,

identifying the specific molecular targets is crucial for understanding their mechanism of

action and for further optimization.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and

excretion (ADME) properties of promising compounds is essential for their successful

development into clinical candidates.

By leveraging the information and protocols outlined in this document, researchers can

effectively explore the therapeutic potential of the 1,5-naphthyridine-2-carboxylic acid
scaffold and contribute to the discovery of new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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